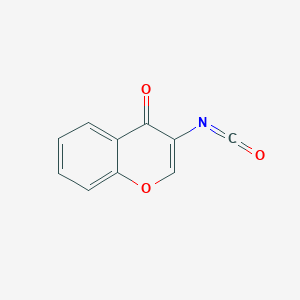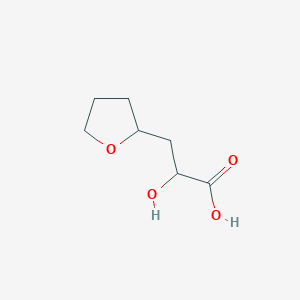
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of a hydroxy group and an oxolane ring attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid precursors. One common method is the esterification of oxolane-2-carboxylic acid with hydroxypropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of oxolan-2-one derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-3-(oxolan-2-yl)propanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxolan-2-one derivatives.
Reduction: 2-Hydroxy-3-(oxolan-2-yl)propanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxolane ring provides structural stability and can participate in various biochemical reactions. These interactions can modulate metabolic pathways and cellular processes, making the compound of interest for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-2-(oxolan-3-yl)propanoic acid
- 3-(5-Oxooxolan-2-yl)propanoic acid
- 2-(oxolan-3-yl)propanoic acid
Uniqueness
2-Hydroxy-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific structural arrangement, which combines a hydroxy group and an oxolane ring with a propanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
2-hydroxy-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6,8H,1-4H2,(H,9,10) |
Clave InChI |
YANAYWPSRRUZFP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CC(C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
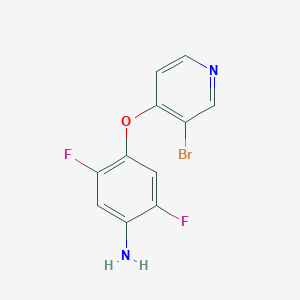
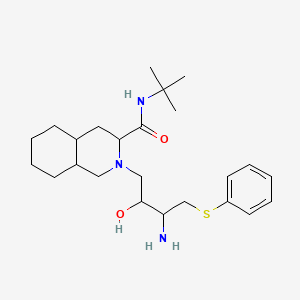
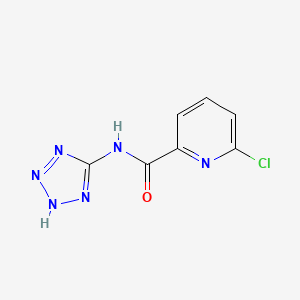
![9-Methyl-9-azabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B8553371.png)
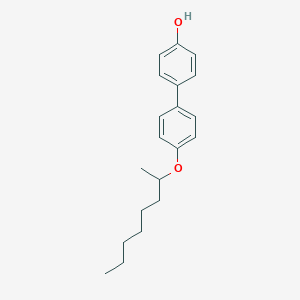

![(6-Methoxy-[1,5]naphthyridin-4-yl)-hydrazine](/img/structure/B8553403.png)

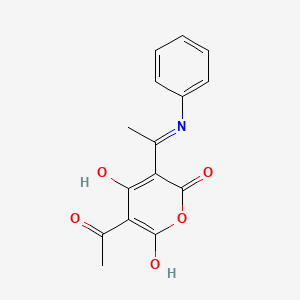
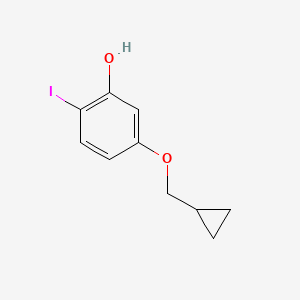

![2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B8553448.png)
